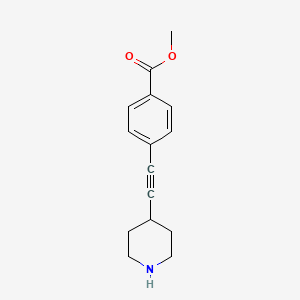

Pip-alkyne-Ph-COOCH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

methyl 4-(2-piperidin-4-ylethynyl)benzoate |

InChI |

InChI=1S/C15H17NO2/c1-18-15(17)14-6-4-12(5-7-14)2-3-13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1H3 |

InChI Key |

MVKCFRVJYFABPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CC2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Pip-alkyne-Ph-COOCH3 (CAS 2308496-47-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pip-alkyne-Ph-COOCH3, a critical building block in the development of targeted protein degraders. The document details its chemical properties, synthesis, and application in the formation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the potent Androgen Receptor (AR) degrader, ARD-266.

Core Compound Properties

This compound, systematically named methyl 4-(2-(piperidin-4-yl)ethynyl)benzoate, is a bifunctional molecule featuring a piperidine ring, an alkyne group, and a methyl benzoate moiety. Its primary utility lies in its role as a linker in the synthesis of PROTACs.[1][2][3][4][5] The alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecules.

| Property | Value | Reference |

| CAS Number | 2308496-47-9 | |

| Molecular Formula | C15H17NO2 | |

| Molecular Weight | 243.30 g/mol | |

| IUPAC Name | methyl 4-(2-(piperidin-4-yl)ethynyl)benzoate | |

| Appearance | Solid | |

| Purity | >98% |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically involves the protection of the piperidine nitrogen, followed by a Sonogashira coupling reaction and subsequent deprotection.

Synthesis of N-Boc-4-ethynylpiperidine (Intermediate 1)

A common precursor for the piperidine portion is N-Boc-4-ethynylpiperidine. The synthesis of this intermediate is a crucial first step.

Sonogashira Coupling

The core of the synthesis involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between an N-protected 4-ethynylpiperidine and an aryl halide, such as methyl 4-iodobenzoate.

Experimental Protocol: Synthesis of methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate

-

To a solution of N-Boc-4-ethynylpiperidine and methyl 4-iodobenzoate in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added.

-

A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.

-

The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography or LC-MS.

-

Upon completion, the reaction mixture is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the protected intermediate.

Deprotection of the Piperidine Nitrogen

The final step is the removal of the N-Boc protecting group to yield the free amine of this compound.

Experimental Protocol: N-Boc Deprotection

-

The N-Boc protected intermediate is dissolved in a suitable solvent, such as dichloromethane or dioxane.

-

An excess of a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane), is added to the solution.

-

The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, with reaction progress monitored by TLC or LC-MS.

-

Upon complete deprotection, the solvent and excess acid are removed under reduced pressure.

-

The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride salt), which is then collected by filtration. Alternatively, the reaction can be neutralized with a base and the free amine extracted.

Application in PROTAC Synthesis: The Case of ARD-266

This compound is a key linker used in the synthesis of ARD-266, a highly potent and efficient PROTAC degrader of the Androgen Receptor (AR). ARD-266 is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, the this compound linker, and a ligand that binds to the Androgen Receptor.

Synthesis of ARD-266 via Click Chemistry

The assembly of ARD-266 utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the alkyne group of this compound is reacted with an azide-functionalized VHL E3 ligase ligand.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

The azide-containing VHL ligand and this compound are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

-

A copper(II) sulfate solution and a solution of a reducing agent, typically sodium ascorbate, are added to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

-

The reaction is stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by LC-MS.

-

Upon completion, the product is isolated and purified, typically using preparative HPLC, to yield the final PROTAC, ARD-266.

Biological Activity and Mechanism of Action of ARD-266

ARD-266 functions as a potent degrader of the Androgen Receptor, a key therapeutic target in prostate cancer. By simultaneously binding to the AR and the VHL E3 ubiquitin ligase, ARD-266 brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the AR, marking it for degradation by the proteasome.

Quantitative Biological Data for ARD-266

The efficacy of ARD-266 in degrading the Androgen Receptor has been quantified in various prostate cancer cell lines.

| Cell Line | DC50 (nM) | Reference |

| LNCaP | 0.2-1 | |

| VCaP | 0.2-1 | |

| 22Rv1 | 0.2-1 |

DC50 is the concentration of the compound that results in 50% degradation of the target protein.

Visualizing the Mechanism of Action and Synthesis

ARD-266 Mechanism of Action: Androgen Receptor Degradation

The following diagram illustrates the signaling pathway of Androgen Receptor degradation induced by ARD-266.

Caption: ARD-266 mediated degradation of the Androgen Receptor.

Synthetic Workflow for ARD-266

This diagram outlines the key synthetic steps for producing ARD-266, highlighting the role of this compound.

Caption: Synthetic workflow for the PROTAC degrader ARD-266.

References

"Pip-alkyne-Ph-COOCH3" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pip-alkyne-Ph-COOCH3, also known as methyl 4-(piperidin-4-ylethynyl)benzoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its structure incorporates a piperidine ring, a phenyl group, an alkyne moiety, and a methyl ester. This compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation. This guide provides a comprehensive overview of the key molecular data, a representative synthetic protocol, and a visualization of its synthetic pathway.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 243.30 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₇NO₂ | |

| CAS Number | 2308496-47-9 | |

| Synonyms | methyl 4-(piperidin-4-ylethynyl)benzoate | |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Synthetic Methodology

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction involves the coupling of a protected 4-ethynylpiperidine derivative with a methyl 4-halobenzoate, followed by deprotection.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization for specific laboratory conditions and starting materials.

Materials and Reagents:

-

Boc-4-ethynylpiperidine

-

Methyl 4-iodobenzoate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Coupling Reaction:

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-4-ethynylpiperidine (1.0 eq), methyl 4-iodobenzoate (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous THF and triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-Pip-alkyne-Ph-COOCH3.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in dichloromethane.

-

Add trifluoroacetic acid dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer, filter, and concentrate to yield the final product, this compound.

-

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound via a Sonogashira coupling reaction followed by deprotection.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a key building block in the construction of PROTACs. The piperidine and phenyl-alkyne moieties can be further functionalized to attach to a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The "click chemistry" reactivity of the alkyne group provides a highly efficient and specific method for conjugation. The development of novel linkers is a critical aspect of PROTAC design, influencing the efficacy and selectivity of the resulting degrader. The modular nature of syntheses involving linkers like this compound allows for the rapid generation of PROTAC libraries for screening and optimization in drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to "Pip-alkyne-Ph-COOCH3" as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2][3] A typical PROTAC consists of three essential components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cell.

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, which in turn affects degradation efficiency (DC50) and maximum degradation level (Dmax). Furthermore, the linker's physicochemical properties impact the overall molecule's solubility, cell permeability, and pharmacokinetic profile. Common linker motifs include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid structures like piperidine/piperazine rings, phenyl groups, and alkynes, which can improve metabolic stability and conformational control.

This guide provides a detailed technical overview of the specific linker "Pip-alkyne-Ph-COOCH3," chemically known as methyl 4-(2-piperidin-4-ylethynyl)benzoate . This entity serves as a key building block in the synthesis of advanced PROTACs, most notably the Androgen Receptor (AR) degrader ARD-266. We will explore its structural components, its role in the synthesis and performance of ARD-266, and provide relevant quantitative data and experimental protocols.

Core Components and Rationale of the this compound Linker

The designation "this compound" describes a semi-rigid linker composed of four distinct chemical motifs, each contributing to the final PROTAC's properties.

-

Piperidine (Pip): This saturated heterocycle introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a conformation favorable for ternary complex formation. The piperidine nitrogen can also serve as a protonable center, potentially improving the aqueous solubility and pharmacokinetic properties of the PROTAC.

-

Alkyne: The alkyne group provides linear rigidity and serves as a crucial chemical handle. It is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction for conjugating the linker to another part of the PROTAC molecule (e.g., the E3 ligase ligand). This synthetic strategy allows for the rapid assembly of PROTAC libraries for optimization.

-

Phenyl (Ph): The phenyl ring adds planarity and rigidity. Aromatic linkers can improve the stability of the ternary complex through non-covalent interactions, such as π-π stacking with amino acid residues (e.g., Tyrosine) on the E3 ligase or target protein.

-

Methyl Ester (COOCH3): The methyl ester group can influence the polarity and solubility of the linker. While it can be solvent-exposed, it may also participate in hydrogen bonding within the ternary complex. In some cases, ester functionalities are incorporated as handles for later-stage modification or to fine-tune electronic properties.

The combination of these elements in this compound results in a linker that balances rigidity and synthetic accessibility, making it a valuable tool for PROTAC development.

Case Study: Application in the Androgen Receptor PROTAC ARD-266

This compound is a documented linker used in the synthesis of ARD-266, a potent and efficient PROTAC degrader of the Androgen Receptor (AR) that recruits the von Hippel-Lindau (VHL) E3 ligase. AR is a critical drug target in prostate cancer, and its degradation offers a therapeutic advantage over simple inhibition. The linker connects the AR ligand to the VHL ligand, facilitating the formation of the AR-ARD-266-VHL ternary complex.

Quantitative Performance Data of ARD-266

The performance of ARD-266, enabled by the this compound linker, has been quantified in various biochemical and cellular assays. The data below is extracted from the seminal publication by Han et al. (2019).

| Parameter | Description | ARD-266 Value | Cell Line | Reference |

| AR Degradation DC50 | Concentration for 50% maximal degradation of AR protein. | 0.2 nM | LNCaP | |

| AR Degradation Dmax | Maximum percentage of AR protein degradation. | >95% | LNCaP | |

| VHL Binding Affinity (IC50) | Concentration to inhibit 50% of fluorescent tracer binding to VHL. | 1600 nM | N/A (Biochemical) | |

| AR Binding Affinity (IC50) | Concentration to inhibit 50% of fluorescent tracer binding to AR. | 22 nM | N/A (Biochemical) | |

| Anti-proliferative Activity (IC50) | Concentration to inhibit 50% of cell growth. | 0.3 nM | LNCaP | |

| Anti-proliferative Activity (IC50) | Concentration to inhibit 50% of cell growth. | 0.8 nM | VCaP |

Signaling Pathway and Experimental Workflows

PROTAC-Mediated Ubiquitin-Proteasome System (UPS) Pathway

The fundamental mechanism of action for a PROTAC like ARD-266 is the hijacking of the UPS. The diagram below illustrates this process.

General Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC follows a multi-step process, from chemical synthesis to in vivo testing. The workflow diagram illustrates these key stages.

Logical Structure of a PROTAC Molecule

The diagram below represents the logical relationship and modular nature of a PROTAC, highlighting the central role of the linker.

Experimental Protocols

The following are generalized protocols based on standard methodologies in PROTAC research and the synthesis of molecules like ARD-266.

Protocol: Synthesis of PROTAC via CuAAC (Click Chemistry)

This protocol describes the final conjugation step to assemble the PROTAC using the this compound linker.

-

Reagent Preparation :

-

Dissolve the azide-functionalized E3 ligase ligand (e.g., VHL-N3) (1.0 eq) in a suitable solvent mixture like DMF/H2O or tBuOH/H2O.

-

Dissolve the this compound linker, which has been pre-conjugated to the POI ligand (e.g., AR-warhead-Pip-alkyne-Ph-COOCH3), (1.1 eq) in the same solvent.

-

-

Catalyst Addition :

-

To the stirring reaction mixture, add sodium ascorbate (0.5 eq) as a reducing agent.

-

Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.2 eq). The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ.

-

-

Reaction :

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

-

Work-up and Purification :

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

-

-

Characterization :

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol: Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels in cells treated with a PROTAC.

-

Cell Culture and Treatment :

-

Plate cells (e.g., LNCaP prostate cancer cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., ARD-266, from 0.01 nM to 1 µM) or DMSO as a vehicle control. Incubate for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis :

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification :

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer :

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.

-

Conclusion

The linker "this compound" represents a sophisticated and rationally designed component for the construction of potent PROTACs. Its architecture, combining the rigidity of piperidine and phenyl rings with the synthetic utility of an alkyne handle, makes it an effective tool for optimizing the performance of degraders. The successful development of ARD-266, a highly potent Androgen Receptor degrader, underscores the utility of this linker in creating clinically relevant molecules. The data and protocols presented in this guide provide a technical foundation for researchers aiming to leverage this and similar linker strategies in the ongoing quest to drug the "undruggable" proteome.

References

An In-depth Technical Guide to Pip-alkyne-Ph-COOCH3: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pip-alkyne-Ph-COOCH3, systematically named methyl 4-(2-(piperidin-1-yl)eth-1-yn-1-yl)benzoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its unique structure, incorporating a piperidine ring, a phenyl group, a methyl ester, and a terminal alkyne, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, functional groups, and its application in contemporary research, supported by experimental data and protocols.

Chemical Structure and Functional Groups

The structural formula of this compound is C15H17NO2, with a molecular weight of 243.3 g/mol . The molecule's key feature is its distinct functional groups, which impart its specific reactivity and utility.

Key Functional Groups:

-

Piperidine Ring: A saturated heterocyclic amine that can participate in various chemical reactions and often serves as a ligand for E3 ligases in PROTACs.

-

Alkyne Group: A carbon-carbon triple bond that is a key component for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific covalent linkage to molecules containing an azide group.

-

Phenyl Group: A benzene ring that provides a rigid scaffold and can be involved in pi-stacking interactions.

-

Methyl Ester Group (-COOCH3): An ester functional group that can be hydrolyzed to a carboxylic acid, providing another handle for chemical modification.

The spatial arrangement of these groups allows this compound to act as a versatile linker, connecting a target protein-binding ligand to an E3 ligase-recruiting moiety in the design of PROTACs.

Physicochemical and Spectroscopic Data

Herein, we summarize the key physicochemical and spectroscopic data for this compound. This information is critical for its identification, characterization, and quality control in a research setting.

| Property | Value |

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.3 g/mol |

| CAS Number | 2308496-47-9 |

| Appearance | Solid |

| SMILES | COC(=O)c1ccc(C#CC2CCNCC2)cc1 |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Observed Peaks / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, J=8.4 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 3.91 (s, 3H), 3.42 (s, 2H), 2.62 (t, J=5.4 Hz, 4H), 1.66 (p, J=5.6 Hz, 4H), 1.50 (p, J=5.6 Hz, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.7, 131.6, 129.5, 128.8, 125.7, 88.8, 82.0, 54.1, 52.2, 49.3, 25.9, 24.1. |

| IR (KBr, cm⁻¹) | Key absorptions are expected around 3300 cm⁻¹ (alkyne C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 2200 cm⁻¹ (C≡C stretch), 1720 cm⁻¹ (C=O stretch of the ester), 1600 cm⁻¹ (C=C stretch of the aromatic ring), and 1275 cm⁻¹ (C-O stretch of the ester). |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C15H18NO2⁺: 244.1332, found 244.1338. |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Materials:

-

Methyl 4-iodobenzoate

-

1-ethynylpiperidine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add methyl 4-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF to dissolve the solids.

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

Slowly add 1-ethynylpiperidine (1.2 eq) to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Application in PROTAC Synthesis: A Click Chemistry Approach

This compound serves as a linker in the synthesis of PROTACs, such as ARD-266, a potent androgen receptor (AR) degrader.[1][2] The alkyne group is utilized for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized E3 ligase ligand.

Materials:

-

This compound

-

Azide-functionalized E3 ligase ligand (e.g., an azide-modified VHL ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) solvent mixture

Procedure:

-

Dissolve this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate (0.1 eq) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting PROTAC molecule by preparative HPLC.

Visualizing Molecular Mechanisms and Workflows

PROTAC Mechanism of Action

The primary application of this compound is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC, synthesized using this linker, induces the degradation of a target protein.[3][4][5]

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" reaction is a cornerstone of bioconjugation and is central to the application of this compound. The following diagram outlines the typical experimental workflow for a CuAAC reaction.

Caption: Experimental workflow for a CuAAC "click chemistry" reaction.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and the specific reactivity of its functional groups, particularly the terminal alkyne, enable its efficient incorporation into complex molecules like PROTACs through robust and reliable chemical reactions such as the CuAAC. The data and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important building block in the development of novel therapeutics and chemical probes.

References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

The Role of Pip-alkyne-Ph-COOCH3 in Androgen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. However, resistance to conventional AR antagonists is a major clinical challenge. A promising strategy to overcome this resistance is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the role of "Pip-alkyne-Ph-COOCH3," a key chemical linker, in the development of a potent AR-degrading PROTAC, ARD-266. We will explore the mechanism of action, quantitative efficacy, and the detailed experimental protocols used to characterize this novel therapeutic approach.

From Linker to Degrader: The Genesis of ARD-266

"this compound," chemically known as methyl 4-[2-(piperidin-4-yl)ethynyl]benzoate, is not an active AR degrader itself. Instead, it serves as a crucial linker molecule in the synthesis of the PROTAC ARD-266[1]. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein (in this case, the androgen receptor), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The design of ARD-266 incorporates a potent AR antagonist and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by the "this compound"-derived linker[1][2]. The structure of the linker is critical for the proper orientation and formation of a stable ternary complex between the AR, ARD-266, and the VHL E3 ligase, which is essential for efficient degradation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The PROTAC ARD-266 operates through a catalytic mechanism to induce the degradation of the androgen receptor. The process can be summarized in the following steps:

-

Binding to AR and VHL: The ARD-266 molecule simultaneously binds to the ligand-binding domain of the androgen receptor and the VHL E3 ubiquitin ligase.

-

Ternary Complex Formation: This dual binding brings the AR and the VHL E3 ligase into close proximity, forming a ternary complex (AR/ARD-266/VHL).

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AR.

-

Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.

-

Recycling of ARD-266: After the degradation of the AR, ARD-266 is released and can bind to another AR protein, initiating another cycle of degradation.

This catalytic mode of action allows a single molecule of ARD-266 to induce the degradation of multiple AR proteins, leading to a profound and sustained reduction in AR levels.

Quantitative Data on the Efficacy of ARD-266

The efficacy of ARD-266 has been evaluated in various prostate cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation of Androgen Receptor by ARD-266

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference |

| LNCaP | AR+ | 0.5 | >95 | [3] |

| VCaP | AR+ | 1.0 | >95 | |

| 22Rv1 | AR+, AR-V7+ | 0.2 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of ARD-266

| Cell Line | IC50 (nM) | Reference |

| LNCaP | 6 | |

| VCaP | Not Reported | |

| 22Rv1 | Not Reported |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of ARD-266.

Western Blotting for AR Degradation

This protocol is used to quantify the levels of AR protein in cells following treatment with ARD-266.

Detailed Protocol:

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 6-well plates and allowed to attach overnight. Cells are then treated with various concentrations of ARD-266 or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against AR. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR levels are normalized to the loading control.

Cell Viability Assay

This protocol measures the effect of ARD-266 on the proliferation and viability of prostate cancer cells.

Detailed Protocol (MTT Assay):

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of ARD-266 for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is used to measure the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the downstream effects of AR degradation.

Detailed Protocol:

-

Cell Treatment and RNA Extraction: Cells are treated with ARD-266 as described for the Western blot experiment. Total RNA is then extracted using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes. Specific primers for AR target genes (e.g., KLK3 for PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

"this compound" plays a pivotal, albeit indirect, role in the degradation of the androgen receptor by serving as a key building block for the potent PROTAC degrader, ARD-266. The resulting molecule, ARD-266, effectively hijacks the cell's ubiquitin-proteasome system to induce the efficient and sustained degradation of the AR protein. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug developers working on novel therapies for prostate cancer. The development of AR degraders like ARD-266 represents a significant advancement in the field and holds great promise for overcoming resistance to current anti-androgen therapies.

References

- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pip-alkyne-Ph-COOCH3 and Its Application in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 4-(piperidin-4-ylethynyl)benzoate, commonly referred to as Pip-alkyne-Ph-COOCH3. This bifunctional molecule, featuring a terminal alkyne and a piperidine-phenyl-ester moiety, has emerged as a valuable building block in the field of medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its utility is primarily demonstrated through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This document details the synthesis of this compound, provides protocols for its use in click chemistry, and presents its notable application in the synthesis of the androgen receptor (AR) degrader, ARD-266.

Introduction to this compound and Click Chemistry

This compound is a chemical reagent with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol .[1][2] Its structure incorporates a terminal alkyne group, which is a key functional group for participating in click chemistry reactions. Specifically, the alkyne moiety allows for highly efficient and specific covalent bond formation with azide-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly.[3]

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTAC synthesis often relies on click chemistry to connect the target-binding ligand and the E3 ligase-binding ligand via a linker. This compound serves as a readily adaptable component for constructing these linkers.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of two key intermediates followed by their coupling and subsequent deprotection. The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-ethynylpiperidine

Step 2: Sonogashira Coupling

This step involves the palladium- and copper-catalyzed cross-coupling of N-Boc-4-ethynylpiperidine with methyl 4-iodobenzoate.

-

Reaction:

-

Protocol: A general protocol for Sonogashira coupling involves dissolving the aryl halide (methyl 4-iodobenzoate, 1.0 equiv) and the terminal alkyne (N-Boc-4-ethynylpiperidine, 1.1-1.5 equiv) in a degassed solvent such as THF or DMF. To this solution, a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added, followed by an amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent. The reaction mixture is typically stirred at room temperature to an elevated temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the filtrate is concentrated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: N-Boc Deprotection

The final step is the removal of the Boc protecting group from the piperidine nitrogen.

-

Reaction:

-

Protocol: The Boc-protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is then added (typically in a 1:1 to 1:4 ratio with DCM), and the reaction is stirred at room temperature for 1-2 hours.

-

Work-up: After the reaction is complete, the solvent and excess TFA are removed under reduced pressure. The residue is then typically neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated to yield the final product, this compound.

| Synthesis Step | Reactants | Key Reagents | Typical Yield | Purification Method |

| Sonogashira Coupling | N-Boc-4-ethynylpiperidine, Methyl 4-iodobenzoate | Pd(PPh3)2Cl2, CuI, Et3N | Good to Excellent | Column Chromatography |

| N-Boc Deprotection | Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate | TFA, DCM | High | Extraction/Neutralization |

Table 1: Summary of synthetic steps for this compound. (Note: Specific yields are not available in the provided search results and are indicated qualitatively based on similar reported reactions).

Application in Click Chemistry: Synthesis of PROTAC ARD-266

A prominent application of this compound is in the synthesis of ARD-266, a highly potent PROTAC degrader of the androgen receptor (AR). In this synthesis, this compound acts as the alkyne-containing linker, which is "clicked" to an azide-functionalized von Hippel-Lindau (VHL) E3 ligase ligand.

Figure 2: General workflow for the synthesis of PROTAC ARD-266 using click chemistry.

General Experimental Protocol for CuAAC

The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction, which can be adapted for the synthesis of ARD-266.

-

Materials:

-

This compound (1.0 equivalent)

-

Azide-functionalized VHL ligand (1.0-1.2 equivalents)

-

Copper(II) sulfate (CuSO4) (e.g., 0.1 equivalents)

-

Sodium ascorbate (e.g., 0.2-0.5 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (optional, but recommended for biological applications)

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

-

-

Procedure:

-

Dissolve this compound and the azide-functionalized VHL ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. If a ligand is used, it can be pre-mixed with the copper sulfate.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-12 hours.

-

-

Work-up and Purification: Once the reaction is complete, the product can be isolated by standard procedures such as extraction with an organic solvent, followed by washing with water and brine. The crude product is then purified, typically by column chromatography, to yield the desired PROTAC.

| Parameter | Condition | Purpose |

| Catalyst | Copper(I) (generated in situ from CuSO4 and Sodium Ascorbate) | Catalyzes the [3+2] cycloaddition |

| Solvent | t-BuOH/H2O, DMF, etc. | Solubilizes reactants |

| Temperature | Room Temperature | Mild reaction conditions |

| Reaction Time | 1 - 12 hours | Varies depending on substrates |

| Purification | Column Chromatography | To isolate the pure PROTAC |

Table 2: Typical reaction conditions for CuAAC in PROTAC synthesis.

Signaling Pathways and Logical Relationships

In the context of ARD-266, this compound is a component of a molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of the androgen receptor. The logical relationship of this process is illustrated below.

Figure 3: Mechanism of action of the PROTAC ARD-266.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward, albeit multi-step, synthesis and its efficient reactivity in copper-catalyzed click chemistry make it an attractive component for the construction of PROTACs and other molecular probes. The successful incorporation of this linker into the potent androgen receptor degrader ARD-266 highlights its significance and potential for future applications in drug discovery and chemical biology. Further research to optimize its synthesis and explore its utility in creating diverse molecular architectures is warranted.

References

Core Principles for the Application of Pip-alkyne-Ph-COOCH3 in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pip-alkyne-Ph-COOCH3, chemically known as methyl 4-(2-(piperidin-1-yl)eth-1-yn-1-yl)benzoate, is a specialized chemical linker that has gained prominence in the field of targeted protein degradation. Its unique structure, incorporating a piperidine moiety, a phenyl group, a methyl ester, and a terminal alkyne, makes it a valuable tool in the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the fundamental principles of utilizing this compound in synthesis, with a focus on its application in the development of the androgen receptor (AR) degrader, ARD-266.

This document will detail the core applications of this compound, provide structured quantitative data, outline detailed experimental protocols, and present visual diagrams of key processes to facilitate a deeper understanding for researchers in drug discovery and chemical biology.

Core Application: PROTAC Synthesis via Click Chemistry

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The terminal alkyne group on this compound is specifically designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1]

In the synthesis of the potent AR degrader ARD-266, this compound serves as the precursor to the linker that connects the von Hippel-Lindau (VHL) E3 ligase ligand to the AR ligand.[1] This click chemistry approach offers a highly efficient and modular strategy for assembling the final PROTAC molecule.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₇NO₂ | [2][3][4] |

| Molecular Weight | 243.3 g/mol | |

| CAS Number | 2308496-47-9 | |

| Appearance | Solid | |

| Purity | Typically >98% |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided in the supplementary information of the foundational paper by Han et al. (2019). The synthesis involves a Sonogashira coupling reaction between a suitable protected piperidine-alkyne derivative and a methyl 4-halobenzoate, followed by deprotection. For the purpose of this guide, a representative synthetic scheme is outlined below.

Reaction Scheme:

-

Reactants: Commercially available starting materials.

-

Key Transformation: Sonogashira coupling.

-

Purification: Column chromatography.

Note: For the explicit, step-by-step synthesis protocol and characterization data (¹H NMR, ¹³C NMR, and MS), researchers are directed to the supporting information of J. Med. Chem. 2019, 62, 24, 11218–11231.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

The following is a generalized protocol for the CuAAC reaction, which is central to the application of this compound. This protocol is based on established methods and the specific application in the synthesis of ARD-266.

Materials:

-

This compound (the alkyne component)

-

Azide-functionalized VHL ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Suitable solvent (e.g., a mixture of t-BuOH and H₂O)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized VHL ligand and this compound in the chosen solvent system.

-

-

Preparation of the Catalyst:

-

In a separate vial, prepare a premix of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in the solvent.

-

-

Reaction Initiation:

-

Add the catalyst premix to the solution of the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

-

Reaction Conditions:

-

The reaction is typically stirred at room temperature.

-

Reaction progress can be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield the final PROTAC.

-

| Parameter | Typical Value/Condition |

| Reactant Molar Ratio | 1:1 (Alkyne:Azide) |

| Copper Catalyst | 0.1 - 0.3 equivalents |

| Reducing Agent | 0.5 - 1.0 equivalents |

| Ligand | 0.5 - 1.5 equivalents |

| Temperature | Room Temperature |

| Reaction Time | 1 - 12 hours |

Diagrams and Workflows

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC, such as ARD-266, utilizing this compound.

Caption: General workflow for PROTAC synthesis using this compound.

ARD-266 Signaling Pathway

The mechanism of action of ARD-266, a PROTAC synthesized using a derivative of this compound, is depicted in the signaling pathway diagram below.

References

An In-Depth Technical Guide to Pip-alkyne-Ph-COOCH3 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. The design of a PROTAC is a modular endeavor, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the ternary complex formation, stability, and overall efficacy of the PROTAC. This technical guide focuses on Pip-alkyne-Ph-COOCH3 , a versatile linker building block that has demonstrated significant utility in the development of potent PROTACs.

This compound is an alkyl chain-based PROTAC linker characterized by a piperidine ring, a terminal alkyne group, a phenyl ring, and a methyl ester. Its chemical structure allows for facile incorporation into PROTAC synthesis workflows, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This linker has been successfully employed in the synthesis of ARD-266, a highly potent and selective degrader of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[1][2][3] This guide will provide a comprehensive overview of this compound, its application in the synthesis of the AR degrader ARD-266, relevant quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.

Core Concepts and Application

This compound serves as a bifunctional linker precursor. The terminal alkyne group provides a reactive handle for conjugation to a molecule containing an azide group, typically the E3 ligase ligand or the target protein ligand, via CuAAC. The other end of the molecule, after potential modification, can be attached to the other binding moiety of the PROTAC. The piperidine and phenyl groups contribute to the overall rigidity and conformation of the resulting PROTAC, which are critical factors in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

A notable application of this linker is in the synthesis of ARD-266, a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to the Androgen Receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Interestingly, the development of ARD-266 demonstrated that even a VHL ligand with a weak binding affinity (in the micromolar range) can be utilized to create a highly potent PROTAC when incorporated with an optimized linker.

Quantitative Data

The following tables summarize the key quantitative data for the PROTAC ARD-266, which incorporates the this compound linker. This data is extracted from the seminal publication by Han et al. in the Journal of Medicinal Chemistry (2019).

| Compound | Cell Line | DC50 (nM) * | Dmax (%) |

| ARD-266 | LNCaP | 0.2 | >95 |

| ARD-266 | VCaP | 1 | >95 |

| ARD-266 | 22Rv1 | 1 | >95 |

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation.

| Ligand | Target | Binding Affinity (Ki, µM) |

| VHL Ligand used in ARD-266 | VHL | 2-3 |

Experimental Protocols

The following are detailed methodologies for the synthesis of ARD-266 and its biological evaluation, adapted from Han et al. (2019).

Synthesis of ARD-266 (Compound 11)

The synthesis of ARD-266 involves a multi-step process culminating in a click chemistry reaction to conjugate the AR-targeting moiety with the VHL-recruiting moiety via the linker derived from this compound.

Step 1: Synthesis of the Azide-Functionalized VHL Ligand

-

To a solution of the VHL ligand precursor (containing a free hydroxyl group) in dichloromethane (DCM), add 2-azidoacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized VHL ligand.

Step 2: Synthesis of the Alkyne-Functionalized AR Ligand incorporating this compound

-

Couple a suitable AR antagonist precursor with this compound using standard amide bond formation conditions (e.g., HATU, DIPEA in DMF).

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the alkyne-functionalized AR ligand.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-functionalized VHL ligand and the alkyne-functionalized AR ligand (incorporating the this compound linker) in a mixture of tert-butanol and water (1:1).

-

Add a freshly prepared solution of sodium ascorbate in water.

-

Add copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to yield ARD-266.

Western Blotting for AR Degradation

-

Cell Culture and Treatment: Plate prostate cancer cells (LNCaP, VCaP, or 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ARD-266 or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software to determine the percentage of AR degradation relative to the vehicle control.

In Vitro Ubiquitination Assay

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (VHL/Elongin B/Elongin C), and recombinant AR protein in ubiquitination reaction buffer.

-

Initiation of Reaction: Add ATP and ubiquitin to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Detection: Analyze the reaction products by Western blotting using an antibody specific for the AR to observe higher molecular weight bands corresponding to ubiquitinated AR.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC, such as ARD-266.

Androgen Receptor Signaling Pathway

Caption: Simplified overview of the androgen receptor signaling pathway.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.

References

Methodological & Application

Synthesis Protocol for Pip-alkyne-Ph-COOCH3: A Key Linker for the PROTAC Degrader ARD-266

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of "Pip-alkyne-Ph-COOCH3," a critical bifunctional linker used in the construction of the potent Androgen Receptor (AR) degrader, ARD-266. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology who are working on Proteolysis Targeting Chimeras (PROTACs).

ARD-266 is a highly effective PROTAC that induces the degradation of the Androgen Receptor, a key target in the treatment of prostate cancer.[1] The synthesis of ARD-266 relies on a modular approach, where the "this compound" linker serves to connect the AR-binding moiety with the E3 ligase-recruiting element. This linker, chemically known as methyl 4-(piperidin-4-ylethynyl)benzoate, provides the necessary alkyne functionality for the final "click chemistry" conjugation step in the assembly of ARD-266.

Overview of the Synthesis

The synthesis of this compound is achieved through a two-step process:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between methyl 4-iodobenzoate and N-Boc-4-ethynylpiperidine to form the carbon-carbon bond between the phenyl ring and the piperidine moiety.

-

N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the final linker.

This protocol provides a comprehensive, step-by-step guide for each of these reactions, including reagent quantities, reaction conditions, and purification methods.

Experimental Protocols

Step 1: Synthesis of methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (N-Boc protected linker)

This step involves a Sonogashira coupling reaction to connect the aromatic and piperidine rings.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 4-iodobenzoate | 262.04 | 1.0 g | 3.82 |

| tert-Butyl 4-ethynylpiperidine-1-carboxylate | 209.29 | 0.88 g | 4.20 |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 134 mg | 0.191 |

| Copper(I) iodide (CuI) | 190.45 | 73 mg | 0.382 |

| Triethylamine (TEA) | 101.19 | 15 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 15 mL | - |

Procedure:

-

To a dried round-bottom flask, add methyl 4-iodobenzoate (1.0 g, 3.82 mmol), tert-butyl 4-ethynylpiperidine-1-carboxylate (0.88 g, 4.20 mmol), dichlorobis(triphenylphosphine)palladium(II) (134 mg, 0.191 mmol), and copper(I) iodide (73 mg, 0.382 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (15 mL) and triethylamine (15 mL).

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate as a solid.

Characterization Data (Expected):

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 3.91 (s, 3H), 3.68 (m, 2H), 3.16 (m, 2H), 2.80 (tt, J = 7.6, 3.8 Hz, 1H), 1.88 (m, 2H), 1.68 (m, 2H), 1.47 (s, 9H).

-

Mass Spectrometry (ESI): m/z calculated for C₂₀H₂₅NO₄ [M+H]⁺: 344.18; found: 344.2.

Step 2: Synthesis of methyl 4-(piperidin-4-ylethynyl)benzoate (this compound)

This step involves the removal of the N-Boc protecting group to yield the final linker.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate | 343.43 | 1.0 g | 2.91 |

| Trifluoroacetic acid (TFA) | 114.02 | 5 mL | - |

| Dichloromethane (DCM) | 84.93 | 10 mL | - |

Procedure:

-

Dissolve methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)ethynyl)benzoate (1.0 g, 2.91 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (5 mL) to the solution at room temperature.

-

Stir the reaction mixture for 2 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(piperidin-4-ylethynyl)benzoate.

Characterization Data (Expected):

-

Appearance: White to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 8.5 Hz, 2H), 7.46 (d, J = 8.5 Hz, 2H), 3.91 (s, 3H), 3.18 (m, 2H), 2.75 (m, 2H), 2.68 (m, 1H), 1.95 (m, 2H), 1.70 (m, 2H).

-

Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₇NO₂ [M+H]⁺: 244.13; found: 244.1.

Synthetic Workflow and Signaling Pathway Context

The following diagrams illustrate the synthetic workflow for this compound and its subsequent role in the formation of the ARD-266 PROTAC, which ultimately leads to the degradation of the Androgen Receptor.

Caption: Synthetic workflow for this compound.

Caption: Formation of ARD-266 and its mechanism of action.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key linker for the PROTAC degrader ARD-266. The described two-step synthesis is robust and can be readily implemented in a standard organic chemistry laboratory. The provided characterization data will aid in confirming the identity and purity of the synthesized compounds. The successful synthesis of this linker is a critical step in the development of ARD-266 and other PROTACs that utilize a similar modular design.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with "Pip-alkyne-Ph-COOCH3"

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy that emphasizes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] This reaction facilitates the specific and efficient covalent ligation of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] The CuAAC reaction is renowned for its remarkable reliability, specificity, and biocompatibility, proceeding under mild, often aqueous conditions over a wide pH range (4-12).[3] These features make it an invaluable tool in drug discovery, chemical biology, and materials science.

The alkyne-bearing molecule, "Pip-alkyne-Ph-COOCH3" (a substituted phenylalkyne containing piperidine and methyl ester groups), represents a versatile building block. Its structural motifs are common in medicinal chemistry, and the terminal alkyne provides a reactive handle for conjugation. Using the CuAAC reaction, this building block can be readily linked to a diverse array of azide-containing molecules, including small molecule fragments, peptides, or carrier molecules, to rapidly generate libraries of novel compounds for drug screening and development. The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially enhancing the pharmacological properties of the final conjugate.

Core Principles of the CuAAC Reaction

The CuAAC reaction's success lies in the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance catalyst stability, prevent oxidative homocoupling of the alkyne, and protect sensitive substrates, a chelating ligand is often employed. For aqueous or biological applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred, while TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is commonly used in organic solvents.

Experimental Protocols

This section provides a detailed methodology for the CuAAC reaction of "this compound" with a generic azide partner. The protocol is designed as a starting point and may require optimization depending on the specific azide used.

Materials and Reagents

-

Alkyne: this compound

-

Azide: Azide-containing reaction partner

-

Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Reducing Agent: Sodium L-ascorbate (NaAsc)

-

Ligand: THPTA or TBTA

-

Solvents: Degassed, deionized water; tert-Butanol or Dimethyl sulfoxide (DMSO)

-

Purification: Silica gel for column chromatography, appropriate organic solvents (e.g., ethyl acetate, hexanes), and deionized water for extraction.

Equipment

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Analytical balance

-

pH meter (for aqueous reactions)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Flash chromatography system

Protocol 1: CuAAC in Aqueous/Organic Mixture (General Purpose)

This protocol is suitable for a wide range of substrates and is a good starting point for optimization.

1. Preparation of Stock Solutions:

-

This compound (10 mM): Dissolve the appropriate mass in DMSO or a suitable organic solvent.

-

Azide Partner (10 mM): Dissolve in DMSO or t-BuOH/water.

-

Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

THPTA Ligand (200 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution should be made immediately before use as it is prone to oxidation.

2. Reaction Setup:

-

To a reaction vial, add the This compound solution (1.0 eq).

-

Add the Azide Partner solution (1.0 - 1.2 eq).

-

Add the solvent (e.g., a 1:1 mixture of t-BuOH and water) to achieve a final alkyne concentration of approximately 5-10 mM.

-

In a separate microfuge tube, prepare the catalyst premix. Add the CuSO₄ solution and the THPTA solution in a 1:2 molar ratio and let it stand for a few minutes.

-

Add the catalyst premix to the reaction vial to achieve a final copper concentration of 1-5 mol%.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to achieve a final concentration of 5-10 mol%.

-

Ensure the reaction mixture is stirring vigorously.

3. Reaction Monitoring and Workup:

-

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed.

-

Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified 1,2,3-triazole product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Typical CuAAC Reaction Conditions

The following table summarizes typical conditions for CuAAC reactions involving substituted phenylalkynes, which can serve as a guide for optimizing the reaction with "this compound".

| Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | 0.5 | NHC-based | Neat | 25 | < 0.1 | >99 | |

| Phenylacetylene | Benzyl Azide | 1 | CuI | Glycerol | 25 | 0.5 | 95 | |

| Propargyl Alcohol | Phenyl Azide | 5 | None | t-BuOH/H₂O | 25 | 12 | 91 | |

| Peptide-alkyne | Peptide-azide | Not specified | CuSO₄/NaAsc | DMF | 25 | 1 | >95 | |

| 4-Ethynyltoluene | Benzyl Azide | 0.5 | NHC-based | Neat | 25 | < 0.1 | >99 |

Note: "NHC-based" refers to N-Heterocyclic Carbene ligands. "Neat" indicates the reaction was run without a solvent.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the CuAAC reaction.

Logical Relationship in Drug Discovery

Caption: Modular assembly of novel molecules via CuAAC for drug discovery.

References

- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Pip-alkyne-Ph-COOCH3" in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the utilization of "Pip-alkyne-Ph-COOCH3," an alkyl chain-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines two primary synthetic strategies, detailed experimental protocols, and methods for evaluating the efficacy of the resulting PROTACs.

Introduction to "this compound" in PROTAC Design